N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 4: Isobutylamino group (–NH–CH2CH(CH3)2).
- Position 6: Methylthio (–S–CH3) substituent.
- N1-substituent: A 2-(4-phenylbutanamide)ethyl chain (–CH2CH2–NH–CO–(CH2)3Ph).
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-16(2)14-24-20-18-15-25-28(21(18)27-22(26-20)30-3)13-12-23-19(29)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,15-16H,7,10-14H2,1-3H3,(H,23,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUABZHYOOHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetJanus Kinase 1 (JAK1) . JAK1 is a tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as cell growth, cell proliferation, and immune response.
Mode of Action
Compounds with similar structures have been identified asJAK1 selective inhibitors . These inhibitors typically work by binding to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins, thereby inhibiting the JAK-STAT signaling pathway.
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway due to its potential inhibitory effect on JAK1. This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Pharmacokinetics
Similar compounds have been optimized throughin vitro ADME , hERG, kinase profiling, and pharmacokinetic tests. These tests are crucial for determining the compound’s bioavailability and its overall suitability as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Substituent Analysis
The table below compares the target compound with analogs from the evidence, focusing on substituents and synthetic yields:
Key Observations
a) Substituent Effects on Yield
- Lower yields (e.g., 28–39% in 2v and Example 53) correlate with complex substituents, such as biotin conjugates or fluorinated aromatic systems, likely due to steric hindrance or multi-step coupling .
- The target compound’s 4-phenylbutanamide chain may present synthetic challenges similar to 2v’s biotin-linked group, though its yield remains unreported.
b) Functional Group Impact
- Amino Group Modifications: The 4-isobutylamino group in the target contrasts with Example 53’s 4-amino and 2v’s 4-(benzo[d]oxazol-2-ylthio). Isobutyl’s branched alkyl chain may enhance lipophilicity compared to planar aromatic systems .
c) Side Chain Design
- The target’s 4-phenylbutanamide ethyl chain balances hydrophobicity (phenyl) and hydrogen-bonding capacity (amide), differing from 2u’s polar ethoxyethoxyethoxyethyl group. This suggests divergent applications: the target may favor central nervous system penetration, while 2u could be optimized for renal excretion .
Research Implications
- Structure-Activity Relationships (SAR) : The evidence highlights the pyrazolo[3,4-d]pyrimidine core’s versatility. Substitutions at positions 4 and 6 critically influence physicochemical properties, while N1-side chains dictate target engagement (e.g., biotin in 2v for avidin-binding) .
- Synthetic Optimization: High-yield compounds like 2w (92%) demonstrate the feasibility of introducing sterically undemanding groups (e.g., tert-butoxycarbonyl-protected amino acids), whereas bulky or polar substituents reduce efficiency .
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A validated approach involves reacting malononitrile with a ketone derivative under acidic conditions to form an enol intermediate, followed by hydrazine hydrate condensation to generate the pyrazole ring. For example:
- Enol Intermediate Formation :
- Pyrazole Ring Closure :
Key Reaction Conditions :
| Step | Reactants | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Malononitrile, Thionyl Chloride | Dichloromethane | 5–15°C | 85% |
| 2 | Hydrazine Hydrate | Isopropanol | 50°C | 90% |
Introduction of the Methylthio Group at Position 6
The methylthio (-SMe) group is introduced via nucleophilic displacement of a halogen atom. Bromination at position 6 using bromine in dichloromethane, followed by substitution with sodium methanethiolate, is effective:
- Bromination :
- Thiolation :
Spectroscopic Confirmation :
Amination at Position 4 with Isobutylamine
The isobutylamino group is introduced via Buchwald-Hartwig amination or nucleophilic substitution. A palladium-catalyzed coupling ensures regioselectivity:
- Catalytic System :
- Reaction Scope :
Optimization Insights :
- Lower yields (50–60%) occur with sterically hindered amines unless high-pressure conditions are used.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7).
Synthesis of the 4-Phenylbutanamide Side Chain
The side chain is prepared via Friedel-Crafts acylation followed by amidation:
- 4-Phenylbutanoic Acid Synthesis :
- Amidation :
Critical Data :
Final Coupling and Global Deprotection
The side chain is coupled to the pyrazolo[3,4-d]pyrimidine core via a ethyl spacer. A Mitsunobu reaction ensures stereochemical integrity:
- Mitsunobu Reaction :
Analytical Characterization
The final compound is validated using:
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, -CH(CH₂)₂), 2.45 (s, 3H, -SMe), 7.28–7.35 (m, 5H, aromatic).
- HRMS : m/z 509.2345 [M+H]⁺ (calc. 509.2351).
- HPLC Purity : 98.6% (C18 column, acetonitrile/water).
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What analytical techniques are essential for confirming the structural integrity of this compound during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for elucidating the compound’s backbone and substituent arrangement. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight. Thermal analysis (TGA/DSC) can assess stability under varying temperatures. Always cross-validate results with synthetic intermediates at each step .
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- Methodological Answer : Synthesis involves sequential alkylation and coupling reactions under controlled pH (6–8) and temperature (60–80°C). Key intermediates include the pyrazolopyrimidine core and substituted ethylamine derivatives. Intermediates are characterized via LC-MS for mass verification and NMR to confirm regioselectivity. Solvents like DMF or ethanol are preferred for solubility, with catalysts such as NaH optimizing reaction rates .
Q. How can researchers optimize reaction yields in multi-step synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example, a 2^3 factorial design can test temperature (50–90°C), pH (5–9), and reaction time (6–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Monitor by TLC and HPLC .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis pathways?
- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory, DFT) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction pathways, identifying energy barriers. ICReDD’s integrated approach combines computational predictions with experimental validation, reducing trial-and-error iterations. For example, simulate the nucleophilic substitution at the pyrazolopyrimidine C-4 position to prioritize isobutylamine coupling conditions .
Q. What strategies resolve contradictions in reported biological activities of pyrazolopyrimidine analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., isobutylamino vs. isopropylamino groups). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target engagement. Meta-analyses of published IC50 values should account for assay variability (e.g., cell line specificity, incubation time). Cross-reference with crystallographic data (if available) to confirm binding modes .
Q. How can researchers design experiments to study metabolic stability and toxicity?
- Methodological Answer : Employ hepatic microsome assays (human or rodent) to assess metabolic clearance. LC-MS/MS quantifies parent compound degradation and metabolite formation. For toxicity, use high-content screening (HCS) with organ-specific cell lines (e.g., HepG2 for liver toxicity). Pair with in silico ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
